1-Bromopentadecane

説明

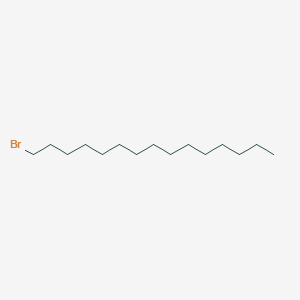

Structure

3D Structure

特性

IUPAC Name |

1-bromopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049339 | |

| Record name | 1-Bromopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-72-1 | |

| Record name | 1-Bromopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOPENTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding the Molecular Profile of 1-Bromopentadecane

An In-Depth Technical Guide to 1-Bromopentadecane: Properties, Hazards, and Advanced Applications

1-Bromopentadecane is a halogenated alkane characterized by a fifteen-carbon aliphatic chain with a terminal bromine atom.[1] This structure imparts a dual nature to the molecule: the long hydrocarbon tail renders it hydrophobic and soluble in organic solvents, while the bromine atom introduces a reactive site for various chemical transformations.[1] Primarily utilized in organic synthesis and chemical research, its long alkyl chain makes it a valuable building block for introducing lipophilic moieties into target molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, associated hazards, and practical applications for professionals in research and drug development.

Part 1: Core Physicochemical Properties

The physical and chemical characteristics of 1-bromopentadecane are fundamental to its handling, storage, and application in experimental design. The molecule is typically a colorless to pale yellow liquid or solid at room temperature, contingent on purity.[1][2]

| Property | Value | Source |

| CAS Number | 629-72-1 | [2][3] |

| Molecular Formula | C₁₅H₃₁Br | [1][3] |

| Molecular Weight | 291.31 g/mol | [3][4] |

| Melting Point | 17-19 °C (lit.) | [2][5] |

| Boiling Point | 159-160 °C at 5 mmHg (lit.) | [2] |

| Density | 1.005 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.461 (lit.) | [2][5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Vapor Pressure | <1 mmHg at 20 °C | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-bromopentadecane is anchored in the reactivity of the carbon-bromine bond. The bromine atom, being a good leaving group, makes the terminal carbon susceptible to nucleophilic substitution reactions . This is the cornerstone of its application, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity allows researchers to append the 15-carbon pentadecyl group onto various molecular scaffolds, a common strategy for increasing lipophilicity, modifying surface activity, or building complex organic structures. For instance, 1-bromopentadecane has been employed as a key reagent in the total synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive compound isolated from the marine sponge Cribrochalina vasculum.[2]

Caption: General nucleophilic substitution pathway for 1-bromopentadecane.

Part 3: Hazard Identification and Safety Protocols

According to the Globally Harmonized System (GHS), 1-bromopentadecane is classified with several hazards that necessitate careful handling.[3] Understanding these risks is the first step in establishing a self-validating system of safety in the laboratory.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |

| Aquatic Hazard (Long-term) | H412 | Harmful to aquatic life with long lasting effects.[3] |

The primary routes of exposure are through skin and eye contact, as well as inhalation of vapors. Symptoms of exposure can include redness, itching, and irritation of the skin and eyes, and coughing or tightness in the chest if inhaled.

Caption: Primary exposure routes and associated health effects.

Part 4: Safe Handling, Storage, and Emergency Procedures

A self-validating safety protocol ensures that risks are mitigated at every step of the chemical's lifecycle in the lab.

Handling and Personal Protective Equipment (PPE)

-

Causality: Due to its irritant properties (H315, H319, H335), all handling must occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

-

Protocol:

Storage

-

Causality: To ensure stability and prevent hazardous reactions, 1-bromopentadecane must be isolated from incompatible substances. It is a combustible liquid.[2]

-

Protocol:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Keep the container tightly sealed to prevent the release of vapors.

-

Store away from strong oxidizing agents, acids, and bases, as these are incompatible.[9]

-

Accidental Release and Disposal

-

Causality: The compound is harmful to aquatic life, so environmental release must be prevented.[3] Its irritant nature requires proper PPE during cleanup.

-

Spill Protocol:

-

Evacuate non-essential personnel and ensure adequate ventilation.

-

Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.

-

Collect the absorbed material into a suitable, sealed container for chemical waste disposal.[9]

-

-

Disposal: Dispose of waste material and contaminated absorbents as hazardous chemical waste in accordance with local, regional, and national regulations.

Caption: A complete, self-validating workflow for handling 1-bromopentadecane.

Part 5: Experimental Protocol: A Self-Validating Nucleophilic Substitution

This protocol describes a general procedure for using 1-bromopentadecane in a substitution reaction, incorporating steps that ensure both reaction success and safety.

Objective: Synthesize Pentadecyl Phenyl Ether via Williamson Ether Synthesis.

Methodology:

-

Risk Assessment (Pre-Validation):

-

Review the SDS for 1-bromopentadecane, phenol (corrosive, toxic), and sodium hydride (flammable solid, water-reactive). This step is critical for anticipating hazards and establishing control measures.

-

-

Reagent Preparation and Reaction Setup:

-

Step 2.1: In a fume hood, add sodium hydride (1.1 equivalents) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Causality: Sodium hydride is highly reactive with moisture and air; an inert nitrogen atmosphere is essential to prevent quenching and potential fire.

-

-

Step 2.2: Add anhydrous tetrahydrofuran (THF) via cannula.

-

Causality: Anhydrous solvent is required to prevent reaction with the sodium hydride.

-

-

Step 2.3: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF dropwise.

-

Causality: The deprotonation of phenol is exothermic. Slow, cooled addition controls the reaction rate and prevents dangerous temperature spikes. Hydrogen gas is evolved, which must be safely vented.

-

-

-

Nucleophilic Substitution:

-

Step 3.1: After the evolution of hydrogen gas ceases, slowly add 1-bromopentadecane (1.0 equivalent) to the flask via syringe.

-

Step 3.2: Remove the ice bath and allow the reaction to stir at room temperature, monitoring by Thin Layer Chromatography (TLC).

-

Causality: TLC is a self-validating check. It confirms the consumption of starting materials and the formation of the new, more nonpolar product spot, ensuring the reaction is proceeding as expected before moving to the workup phase.

-

-

-

Workup and Purification (Validation of Purity):

-

Step 4.1: Once the reaction is complete, cautiously quench the reaction by slowly adding water at 0 °C to destroy any remaining sodium hydride.

-

Causality: This is a hazardous step that must be done slowly and with cooling to manage the exothermic reaction and hydrogen evolution.

-

-

Step 4.2: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine.

-

Causality: The extraction isolates the hydrophobic product from the aqueous phase. The brine wash removes residual water.

-

-

Step 4.3: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Step 4.4: Purify the crude product via flash column chromatography on silica gel.

-

Causality: Chromatography is the final validation step, separating the desired product from unreacted starting materials and byproducts to yield a pure compound.

-

-

-

Characterization (Final Validation):

-

Confirm the structure and purity of the isolated Pentadecyl Phenyl Ether using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides definitive proof of a successful synthesis.

-

References

-

1-Bromopentadecane | C15H31Br | CID 12394 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1-Bromooctadecane MSDS/SDS | Supplier & Distributor - Sysem Chem. (n.d.). Retrieved from Sysem Chem. [Link]

-

Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1) - Cheméo. (n.d.). Retrieved from Cheméo. [Link]

-

1-bromopentadecane - Stenutz. (n.d.). Retrieved from Stenutz. [Link]

-

Material Safety Data Sheet - 1-Bromopentane, 98% - Cole-Parmer. (n.d.). Retrieved from Cole-Parmer. [Link]

Sources

- 1. CAS 629-72-1: 1-Bromopentadecane | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentadecane, 1-bromo- (CAS 629-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-bromopentadecane [stenutz.eu]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromopentadecane (CAS 629-72-1)

Introduction: The Strategic Role of a Long-Chain Alkyl Halide

1-Bromopentadecane, a 15-carbon linear alkyl bromide, is a versatile synthetic building block whose utility in research and development is defined by its dual nature.[1] Its long C15 aliphatic chain imparts significant hydrophobicity and lipophilicity, while the terminal bromine atom provides a reactive handle for a multitude of chemical transformations.[1] This combination makes it an indispensable reagent for scientists aiming to introduce long alkyl chains into molecular scaffolds, thereby modulating properties such as solubility, steric hindrance, and biological membrane affinity. This guide offers an in-depth exploration of 1-Bromopentadecane, from its fundamental physicochemical properties to detailed, field-proven protocols for its synthesis and application in drug development and materials science.

Section 1: Core Physicochemical & Spectroscopic Profile

Understanding the intrinsic properties of 1-Bromopentadecane is paramount for its effective use in experimental design. This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] Its long hydrocarbon tail renders it insoluble in water but highly soluble in common organic solvents like diethyl ether, tetrahydrofuran (THF), and chlorinated solvents.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for 1-Bromopentadecane, providing researchers with essential parameters for reaction setup and purification.

| Property | Value | Source(s) |

| CAS Number | 629-72-1 | [2][3] |

| Molecular Formula | C₁₅H₃₁Br | [1][4] |

| Molecular Weight | 291.31 g/mol | [2][4] |

| Melting Point | 17-19 °C (lit.) | [2] |

| Boiling Point | 159-160 °C at 5 mmHg (lit.) | [2] |

| Density | 1.005 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.461 (lit.) | [2] |

| Vapor Pressure | <1 mmHg at 20 °C | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

Spectroscopic Signature

Spectroscopic data is critical for reaction monitoring and final product confirmation. The expected spectral characteristics for 1-Bromopentadecane are outlined below.

| Spectroscopy Type | Key Features and Expected Peaks | Source(s) |

| ¹H NMR | A triplet at ~3.4 ppm (CH₂-Br), a multiplet at ~1.85 ppm (CH₂ adjacent to CH₂-Br), a large broad singlet/multiplet around 1.2-1.4 ppm ((CH₂)₁₂), and a triplet at ~0.88 ppm (terminal CH₃). | [3] |

| ¹³C NMR | A peak around 33-34 ppm (CH₂-Br), with other methylene carbons appearing between 22-32 ppm and the terminal methyl carbon at ~14 ppm. | [3] |

| IR Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹), C-H bending vibrations around 1465 cm⁻¹, and a characteristic C-Br stretching vibration in the fingerprint region, typically around 645 cm⁻¹. | [3] |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments arise from the loss of Br (M-79/M-81) and subsequent fragmentation of the C15 alkyl chain. | [3] |

Section 2: Synthesis and Purification

While commercially available, 1-Bromopentadecane can be readily synthesized in the laboratory from its corresponding alcohol, 1-pentadecanol. The most common and reliable method is a nucleophilic substitution reaction using an acid-bromide source.

Synthesis from 1-Pentadecanol via SN2 Reaction

This protocol details the synthesis of 1-Bromopentadecane from 1-pentadecanol using hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid. The mechanism is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.

Causality: The alcohol's hydroxyl group is a poor leaving group.[5] Protonation by the strong acid (H₂SO₄) converts it into a good leaving group (water), facilitating the backside attack by the bromide nucleophile.[6] Using a mixture of NaBr and H₂SO₄ is often preferred for safety and convenience over using concentrated HBr.

Caption: Workflow for the synthesis and purification of 1-Bromopentadecane.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 1-pentadecanol (1.0 eq), sodium bromide (1.2 eq), and water. Cool the flask in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (1.2 eq) to the stirring mixture. The addition is exothermic and must be controlled.

-

Reflux: Once the acid is added, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours to ensure the reaction goes to completion. The mixture will form two layers.

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. The lower layer is the crude 1-Bromopentadecane. Separate the layers.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the crude product over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. The final product can be purified by vacuum distillation.[7][8] Due to its high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Section 3: Core Reactivity and Experimental Protocols

The C-Br bond in 1-Bromopentadecane is polarized, making the terminal carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation of its utility.

Nucleophilic Substitution: The Workhorse Reaction

1-Bromopentadecane is an excellent substrate for SN2 reactions, where a nucleophile displaces the bromide ion.[9][10] This allows for the covalent attachment of the 15-carbon chain to a wide variety of molecular backbones.

Causality: As a primary alkyl halide, 1-Bromopentadecane is sterically unhindered, favoring the concerted backside attack characteristic of the SN2 mechanism.[11] This results in a predictable inversion of stereochemistry if the reaction were to occur at a chiral center.

Caption: Generalized SN2 reaction mechanism for 1-Bromopentadecane.

Application Protocol: Synthesis of a Quaternary Ammonium Surfactant

Quaternary ammonium compounds (QACs) with long alkyl chains are potent surfactants and antimicrobial agents.[12][13][14] This protocol describes the synthesis of Pentadecyltrimethylammonium Bromide.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Bromopentadecane (1.0 eq) in a suitable solvent like acetonitrile or ethanol.

-

Nucleophile Addition: Add a solution of trimethylamine (a slight excess, ~1.1 eq, can be used as a solution in ethanol or THF) to the flask.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. The progress can be monitored by TLC.

-

Isolation: Cool the reaction mixture. The QAC product, being a salt, will often precipitate from the solution. The solid can be collected by filtration.

-

Purification: If needed, the product can be purified by recrystallization, typically from a solvent mixture like ethanol/ethyl acetate.

Grignard Reagent Formation: Creating a Potent Nucleophile

Reaction with magnesium metal converts the electrophilic 1-Bromopentadecane into a highly nucleophilic organometallic species—a Grignard reagent.[15] This transformation inverts the polarity (umpolung) of the terminal carbon, making it a powerful tool for C-C bond formation.

Causality: The reaction must be conducted under strictly anhydrous (water-free) conditions.[16] Grignard reagents are strong bases and will be instantly quenched by any protic source, such as water or alcohols. The use of an ether solvent (like diethyl ether or THF) is crucial as it stabilizes the Grignard reagent through coordination.

Step-by-Step Protocol: Preparation of Pentadecylmagnesium Bromide

-

Apparatus: Flame-dry all glassware (round-bottom flask, condenser, dropping funnel) under a stream of inert gas (nitrogen or argon) to remove all traces of moisture.

-

Magnesium Activation: Place magnesium turnings (1.1 eq) and a small crystal of iodine (as an initiator) into the flask.[16]

-

Initiation: Add a small portion of a solution of 1-Bromopentadecane (1.0 eq) in anhydrous diethyl ether to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.

-

Addition: Once the reaction starts, add the remaining 1-Bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent and should be used immediately in the next synthetic step.

Section 4: Applications in Drug Development & Materials Science

Drug Development: A Lipophilic Building Block

The introduction of the pentadecyl chain can significantly enhance the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

-

Synthesis of Bioactive Molecules: 1-Bromopentadecane has been utilized as a key reagent in the synthesis of bioactive natural products. For example, it is a starting material for creating a side chain in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a component isolated from the marine sponge Cribrochalina vasculum.[2][17]

-

Antimicrobial Agents: As detailed in the protocol above, 1-Bromopentadecane is a precursor to QACs. The long C15 chain is crucial for the antimicrobial activity of these compounds, as it allows them to intercalate into and disrupt the lipid bilayers of bacterial cell membranes.[13]

Materials Science: Tailoring Surface Properties

The long, hydrophobic pentadecyl chain is ideal for modifying surfaces and creating self-assembling systems.

-

Surfactant and Monolayer Research: Due to its amphiphilic nature once functionalized (e.g., as a QAC), it is used in the formation of micelles and vesicles. It has also been used to study the incorporation of alkyl chains into fatty acid monolayers at the air-water interface, providing insights into membrane structure and dynamics.[2]

-

Nanoparticle Functionalization: The surface of nanoparticles (e.g., gold, silica, or iron oxide) can be modified to enhance their utility in biomedical applications like drug delivery or imaging.[18][19][20] A common strategy involves first functionalizing the nanoparticle with a nucleophilic group (like a thiol or an amine) and then using 1-Bromopentadecane to attach the hydrophobic pentadecyl chain via an SN2 reaction.[21] This modification increases the nanoparticle's hydrophobicity, which can improve its loading capacity for hydrophobic drugs and enhance its interaction with cell membranes.[21][22]

Section 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. 1-Bromopentadecane presents specific hazards that must be managed.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is also considered harmful to aquatic life with long-lasting effects (H412).[3]

-

Personal Protective Equipment (PPE): Always handle 1-Bromopentadecane in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

1-Bromopentadecane (CAS 629-72-1) is more than just a simple alkyl halide; it is a strategic tool for molecular design. Its robust and predictable reactivity, primarily through nucleophilic substitution and Grignard reagent formation, provides chemists and material scientists with a reliable method for introducing a long, lipophilic carbon chain. This capability is fundamental to tuning the properties of molecules for specific applications, from enhancing the bioavailability of drug candidates to controlling the surface properties of advanced materials. The protocols and principles outlined in this guide provide a solid foundation for leveraging the full potential of this versatile chemical building block.

References

- Formation and reaction of a Grignard reagent. (n.d.). Retrieved from University of Wisconsin-Madison Chemistry Department website.

- Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane. (2025). BenchChem.

- Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane. (2025). BenchChem.

- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from University of Massachusetts Dartmouth website.

-

How to Create a Grignard Reagent ("Preparation"). (2014, September 15). [Video]. YouTube. [Link]

- Grignard Reaction. (n.d.).

- nucleophile. (2023, January 21). The Student Room.

- Medoš, G., et al. (2020). Scalable Synthesis of Salt-free Quaternary Ammonium Carboxylate Catanionic Surfactants.

- CN102826954A - Preparation method for bromoalkane. (n.d.). Google Patents.

- Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. (n.d.). MDPI.

- Surface functionalization of nanoparticles for nanomedicine. (n.d.). PubMed Central (PMC) - NIH.

- Functionalization of Metal and Carbon Nanoparticles with Potential in Cancer Theranostics. (n.d.). MDPI.

- Nanoparticle Functionalization and Its Potentials for Molecular Imaging. (n.d.). PubMed Central (PMC) - NIH.

-

nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from [Link]

- Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. (n.d.). PubMed Central (PMC) - NIH.

-

nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved from [Link]

- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. (n.d.). Semantic Scholar.

-

1-Bromopentadecane | C15H31Br | CID 12394. (n.d.). PubChem - NIH. Retrieved from [Link]

- The Purification of Organic Compound: Techniques and Applic

- Functionalized Nanomaterials In Pancreatic Cancer Theranostics And Molecular Imaging. (2024, October 21).

- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). LinkedIn.

- Design and production of environmentally degradable quaternary ammonium salts. (n.d.). Green Chemistry (RSC Publishing).

-

Making a Bromoalkane (1-bromopentane). (2016, July 30). [Video]. YouTube. [Link]

-

1-BROMOPENTADECANE. (n.d.). GSRS. Retrieved from [Link]

-

How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

- 8.4: Nucleophilic Substitution - 1st Order. (2022, November 2). Chemistry LibreTexts.

-

Method of Purification | Organic Chemistry | Science. (2022, December 8). [Video]. YouTube. [Link]

- Principles of Nucleophilic Substitution. (2019).

- The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry.

-

Separation Techniques: Filtration, Distillation & Chromatography Explained. (2025, October 17). [Video]. YouTube. [Link]

Sources

- 1. CAS 629-72-1: 1-Bromopentadecane | CymitQuimica [cymitquimica.com]

- 2. 1-Bromopentadecane 97 629-72-1 [sigmaaldrich.com]

- 3. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 8. How To Run A Reaction [chem.rochester.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design and production of environmentally degradable quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 1-Bromopentadecane for Researchers and Drug Development Professionals

Introduction: The Strategic Utility of 1-Bromopentadecane in Synthetic Chemistry

1-Bromopentadecane, a long-chain alkyl halide, serves as a pivotal building block in the intricate landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its strategic importance lies in the combination of its long, lipophilic fifteen-carbon chain and the reactive bromine terminus. This bifunctional nature allows for its incorporation into complex molecular architectures, enabling the synthesis of novel therapeutic agents and research probes. The long alkyl chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing membrane permeability and facilitating passage across biological barriers. The bromine atom, a good leaving group, provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, making it a versatile intermediate for constructing carbon-carbon and carbon-heteroatom bonds. Understanding the fundamental physical properties of 1-Bromopentadecane is therefore not merely an academic exercise but a critical prerequisite for its effective and safe utilization in the laboratory. This guide provides a comprehensive overview of these properties, grounded in established experimental methodologies, to empower researchers in their synthetic endeavors.

Core Physicochemical Properties of 1-Bromopentadecane

The physical characteristics of a chemical compound are the manifestation of its molecular structure and intermolecular forces. For 1-Bromopentadecane, its long, nonpolar alkyl chain and the polar carbon-bromine bond dictate its behavior. The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₁Br | [1][2] |

| Molecular Weight | 291.31 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 17-19 °C (62.6-66.2 °F) | [4] |

| Boiling Point | 322 °C (611.6 °F) at 760 mmHg; 159-160 °C at 5 mmHg | [5] |

| Density | 1.005 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.461 | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol (slightly) | [3][4][6] |

| Vapor Density | 10.1 (vs air) | |

| Vapor Pressure | <1 mmHg at 20 °C |

Causality of Properties:

-

Melting and Boiling Points: The substantial molecular weight and the long carbon chain result in significant van der Waals forces, leading to a relatively high boiling point compared to shorter-chain alkyl halides.[7] The melting point is just above typical room temperature, meaning it can exist as either a low-melting solid or a liquid depending on the ambient conditions.

-

Density: The presence of the heavy bromine atom gives 1-Bromopentadecane a density slightly greater than water.

-

Solubility: The long, nonpolar alkyl chain dominates the molecule's character, rendering it hydrophobic and thus insoluble in water.[6] It is, however, miscible with many organic solvents due to "like dissolves like" principles.

-

Refractive Index: This value is a measure of how much light bends as it passes through the liquid and is a useful parameter for identification and purity assessment.

Experimental Determination of Key Physical Properties

The accurate determination of physical properties is fundamental to verifying the identity and purity of a substance. The following sections detail the standardized, self-validating protocols for measuring the melting and boiling points of 1-Bromopentadecane.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities typically depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.[8]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 1-Bromopentadecane sample is completely dry, as moisture can depress the melting point.

-

If it is in a solid form, finely powder a small amount of the sample to ensure uniform heat distribution within the capillary tube.[8]

-

Pack the powdered sample into a sealed-end capillary tube by tapping the sealed end on a hard surface, aiming for a packed column height of 2-3 mm.[9][10] A well-packed, small sample size is crucial for a sharp, observable melting range.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.[9]

-

For an accurate measurement, begin heating at a rate that brings the temperature to about 15°C below the expected melting point.[9]

-

Reduce the heating rate to 1-2°C per minute as you approach the melting point.[9] This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

-

Self-Validation:

-

A pure compound will exhibit a sharp melting range (typically 0.5-1°C). A broad melting range is indicative of impurities.

-

Perform the measurement in duplicate or triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

-

Boiling Point Determination: Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For quantities of 1-Bromopentadecane sufficient for distillation (typically >5 mL), this method provides a precise boiling point measurement.[12]

Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point via distillation.

Step-by-Step Protocol:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus.

-

Place the 1-Bromopentadecane sample into the distilling flask, filling it to no more than two-thirds of its volume.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.[12]

-

Crucial Step: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.[11] This placement ensures that the thermometer is measuring the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.

-

-

Distillation:

-

Begin heating the distilling flask gently.

-

Observe as the liquid begins to boil and the vapor rises. A ring of condensing vapor (the reflux ring) will move up the flask.

-

The temperature on the thermometer will rise and then stabilize as the vapor continuously bathes the thermometer bulb. Record this stable temperature as the boiling point.[13] A constant temperature reading during distillation is a hallmark of a pure substance.

-

-

Self-Validation and Completion:

-

The boiling point is pressure-dependent. Record the atmospheric pressure at the time of the experiment. The boiling point of 1-Bromopentadecane is significantly lower at reduced pressure (e.g., 159-160 °C at 5 mmHg versus 322 °C at 760 mmHg).[5]

-

Do not distill to dryness to avoid the formation of potentially explosive peroxides and to prevent the flask from cracking.[13]

-

Allow the apparatus to cool completely before disassembly.

-

Conclusion

A thorough understanding and precise determination of the physical properties of 1-Bromopentadecane are indispensable for its successful application in research and drug development. These properties not only confirm the identity and purity of the compound but also inform decisions regarding reaction conditions, purification techniques, and formulation strategies. By adhering to the rigorous experimental protocols outlined in this guide, scientists can ensure the reliability of their data and the integrity of their synthetic work, ultimately accelerating the discovery and development of new chemical entities.

References

-

Unacademy. (n.d.). Alkyl Halide Properties. Retrieved from [Link]

-

Patsnap. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions. Eureka. Retrieved from [Link]

-

Allen. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from [Link]

-

Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Distillation. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

-

Vedantu. (n.d.). Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide | PDF. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

-

Scribd. (n.d.). Distillation Boiling Point Determination | PDF. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1). Retrieved from [Link]

-

Alkali Scientific. (n.d.). 1-Bromopentadecane, 1 X 10 g (238333-10G). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromopentadecane. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-BROMOPENTADECANE. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromopentadecane. Retrieved from [Link]

Sources

- 1. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS 629-72-1: 1-Bromopentadecane | CymitQuimica [cymitquimica.com]

- 4. 629-72-1 CAS MSDS (1-BROMOPENTADECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-bromopentadecane [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]

- 8. westlab.com [westlab.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pharmabeginers.com [pharmabeginers.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1-Bromopentadecane (C₁₅H₃₁Br) for Advanced Research and Pharmaceutical Development

Executive Summary

1-Bromopentadecane is a linear long-chain alkyl halide that serves as a pivotal intermediate and building block in advanced organic synthesis. Characterized by its 15-carbon hydrophobic chain and a reactive terminal bromine atom, it is an essential reagent for introducing lipophilicity into molecular structures. This property is of paramount importance in drug development for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of 1-Bromopentadecane, covering its fundamental physicochemical properties, detailed protocols for its synthesis and characterization, key applications in pharmaceutical research, and essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Core Molecular & Physical Properties

A thorough understanding of 1-Bromopentadecane's properties is foundational to its effective use in experimental design. The compound is a colorless to light yellow liquid or low-melting solid at room temperature, a characteristic owing to its long alkyl chain.[1][2] Its hydrophobic nature dictates its high solubility in nonpolar organic solvents and insolubility in water.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₁Br | [4][5][6] |

| Molecular Weight | 291.31 g/mol | [4][5][7] |

| CAS Number | 629-72-1 | [4][5][7] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][8] |

| Melting Point | 17-19 °C (lit.) | [2][7][9] |

| Boiling Point | 159-160 °C at 5 mmHg (lit.) | [2][7][9] |

| Density | 1.005 g/mL at 25 °C (lit.) | [2][7] |

| Refractive Index (n20/D) | 1.461 (lit.) | [7][9] |

| Synonyms | Pentadecyl bromide, n-Pentadecyl bromide | [1][4][5] |

Synthesis of 1-Bromopentadecane from 1-Pentadecanol

Principle of Synthesis

The conversion of a primary alcohol like 1-pentadecanol to 1-Bromopentadecane is a classic nucleophilic substitution reaction (typically Sₙ2). A common and effective laboratory method involves the in situ generation of hydrogen bromide (HBr) from sodium bromide (NaBr) and a strong, non-volatile acid like sulfuric acid (H₂SO₄). The protonated alcohol's hydroxyl group becomes a good leaving group (water), which is then displaced by the bromide ion. This method is favored for its efficiency and the use of readily available reagents.[10]

Experimental Protocol: Synthesis and Purification

This protocol describes a robust method for synthesizing 1-Bromopentadecane, including self-validating workup and purification steps.

Materials:

-

1-Pentadecanol (C₁₅H₃₂O)

-

Sodium Bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Distilled Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

-

Diethyl ether or Dichloromethane (for extraction)

-

500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: In the 500 mL flask, combine 1-pentadecanol, sodium bromide, and water. Begin vigorous stirring to form a slurry. Place the flask in an ice-water bath to manage the exothermic reaction in the next step.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel over 30-45 minutes. The slow addition is critical to control the temperature and prevent unwanted side reactions like ether formation or dehydration.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours to drive the reaction to completion. The upper layer of 1-Bromopentadecane should become visible.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The lower aqueous layer is drained and discarded.

-

Wash the organic layer sequentially with:

-

100 mL of water to remove the bulk of the remaining acid.

-

100 mL of saturated NaHCO₃ solution. This step is crucial to neutralize any residual sulfuric or hydrobromic acid. Observe for cessation of CO₂ evolution, which validates the completion of neutralization.

-

100 mL of distilled water to remove any remaining salts.

-

-

Drying: Transfer the crude 1-Bromopentadecane to a clean Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl and let it stand for 15-20 minutes to remove dissolved water. The product should turn from cloudy to clear.

-

Purification: Filter off the drying agent. The final purification is achieved by vacuum distillation. Collecting the fraction that distills at 159-160 °C under a reduced pressure of 5 mmHg will yield the pure 1-Bromopentadecane.[2][7]

Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of 1-Bromopentadecane.

Analytical Characterization & Quality Control

Confirming the identity and purity of synthesized 1-Bromopentadecane is essential for its reliable use in subsequent applications. A multi-technique approach ensures the highest level of quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity (>97% is typical) and confirming the molecular weight.[7] The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine, alongside predictable fragmentation of the alkyl chain.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides unambiguous structural confirmation. The spectrum should feature a characteristic triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine (–CH₂Br). The remaining alkyl protons will appear as a complex multiplet in the upfield region (approx. 0.8-1.8 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a quick functional group check. The key feature is the presence of a C-Br stretching vibration in the range of 650-550 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the starting alcohol.[5]

Quality Control Workflow Diagram

Caption: Analytical workflow for quality control of synthesized 1-Bromopentadecane.

Applications in Research & Drug Development

The utility of 1-Bromopentadecane stems from its dual nature: a reactive electrophilic site (the C-Br bond) and a long, lipophilic tail.

Alkylating Agent for Lipophilic Moieties

In drug development, modifying a lead compound's lipophilicity is a key strategy to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 1-Bromopentadecane is an ideal reagent for this purpose, allowing for the covalent attachment of a C₁₅ chain to nucleophilic functional groups such as amines, thiols, or phenols. This modification can enhance membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Precursor for Pharmaceutical Intermediates

-

Quaternary Ammonium Compounds (QACs): Long-chain alkyl halides are critical for synthesizing QACs, a class of compounds widely used as antimicrobial agents and antiseptics.[11][12] The reaction of 1-Bromopentadecane with a tertiary amine (e.g., trimethylamine) yields a pentadecyl-substituted QAC. The long alkyl chain is crucial for the compound's ability to disrupt bacterial cell membranes.[11]

-

Natural Product Synthesis: 1-Bromopentadecane has been employed as a key reagent in the total synthesis of complex bioactive molecules. For example, it was used in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive compound isolated from the marine sponge Cribrochalina vasculum.[7][9]

Role as a Synthetic Precursor

Caption: Role of 1-Bromopentadecane as a precursor to diverse chemical entities.

Safety, Handling, and Storage

Proper handling of 1-Bromopentadecane is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also considered harmful to aquatic life with long-lasting effects (H412).[5]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed. It is a combustible liquid.[7][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous reactions.[13][14]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Pentadecane, 1-bromo-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 1-Bromopentadecane. PubChem Compound Database. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1). [Link]

-

Stenutz, R. (n.d.). 1-bromopentadecane. Stenutz. [Link]

-

Sysem Chem. (n.d.). 1-Bromooctadecane MSDS/SDS. [Link]

-

ChemBK. (2024). 1-Bromopentane - Physico-chemical Properties. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromopentane, 98%. [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). 1-Bromopentadecane, 97%. [Link]

-

NileRed. (2016, July 30). Making a Bromoalkane (1-bromopentane). YouTube. [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

Sources

- 1. CAS 629-72-1: 1-Bromopentadecane | CymitQuimica [cymitquimica.com]

- 2. 629-72-1 CAS MSDS (1-BROMOPENTADECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Pentadecane, 1-bromo- [webbook.nist.gov]

- 5. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentadecane, 1-bromo- (CAS 629-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-Bromopentadecane | 629-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Bromopentadecane synthesis from 1-pentadecanol

An In-depth Technical Guide to the Synthesis of 1-Bromopentadecane from 1-Pentadecanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of long-chain primary alcohols to their corresponding alkyl bromides is a cornerstone transformation in organic synthesis. 1-Bromopentadecane, derived from 1-pentadecanol, serves as a critical lipophilic building block and synthetic intermediate in the development of novel therapeutics, agrochemicals, and materials. This guide provides a comprehensive analysis of the principal methodologies for this conversion, grounded in mechanistic understanding and field-proven protocols. We will dissect the synthesis via phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and the Appel reaction, offering a comparative analysis to guide researchers in selecting the optimal pathway for their specific application. Each section includes a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical safety considerations.

Introduction: The Strategic Importance of 1-Bromopentadecane

1-Pentadecanol is a saturated 15-carbon fatty alcohol, available from both natural and industrial sources.[1][2] Its conversion to 1-bromopentadecane (also known as pentadecyl bromide) transforms a relatively inert hydroxyl group into a versatile alkyl bromide.[3][4] This functional group is an excellent electrophile for nucleophilic substitution reactions, making 1-bromopentadecane a key intermediate for introducing long alkyl chains in organic synthesis. For instance, it has been utilized as a reagent in the total synthesis of bioactive components isolated from marine sponges, highlighting its relevance in medicinal chemistry and drug discovery.[5][6] The choice of synthetic method to achieve this transformation is critical, impacting yield, purity, scalability, and compatibility with other functional groups.

Mechanistic Foundations: Activating the Hydroxyl Group

The core challenge in converting an alcohol to an alkyl bromide lies in the fact that the hydroxide ion (OH⁻) is a poor leaving group. Therefore, all successful synthesis strategies must first convert the hydroxyl group into a better leaving group. For a primary alcohol like 1-pentadecanol, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is advantageous as it avoids the formation of carbocation intermediates, thus preventing unwanted rearrangement reactions.[7][8] The Sₙ2 mechanism involves a backside attack by the bromide nucleophile on the carbon atom bearing the activated hydroxyl group, leading to an inversion of stereochemistry. While 1-pentadecanol is achiral, understanding this mechanistic underpinning is crucial when applying these methods to more complex, chiral substrates.[7][8]

Methodology I: The Phosphorus Tribromide (PBr₃) Protocol

Phosphorus tribromide is a highly effective and widely used reagent for converting primary and secondary alcohols into alkyl bromides.[9][10] Its primary advantage lies in providing mild reaction conditions that are less prone to side reactions compared to strongly acidic methods.[7]

Causality & Mechanism

The reaction with PBr₃ is a classic example of an Sₙ2 transformation that proceeds in two main stages.[7][11]

-

Activation of the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated dibromophosphite ester intermediate. This step effectively converts the hydroxyl group into an excellent leaving group (-OPBr₂).

-

Nucleophilic Attack: The bromide ion (Br⁻) generated in the first step, or from another PBr₃ molecule, then acts as a nucleophile. It performs a backside attack on the carbon atom bonded to the activated oxygen, displacing the leaving group and forming the C-Br bond.[7]

Diagram: PBr₃ Reaction Mechanism

Caption: Sₙ2 mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.

Experimental Protocol: Synthesis via PBr₃

This protocol is a self-validating system designed for high-yield synthesis.

Materials:

-

1-Pentadecanol (1.0 eq)

-

Phosphorus tribromide (PBr₃, ~0.4 eq)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 1-pentadecanol and anhydrous solvent. The flask is cooled in an ice bath to 0 °C.

-

Reagent Addition: Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over 30-60 minutes. The addition is exothermic and must be controlled to maintain the temperature below 10 °C.[11]

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.[11]

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture over ice water. The resulting mixture is transferred to a separatory funnel.

-

Extraction & Washing: The organic layer is separated. It is then washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[11]

-

Drying & Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-bromopentadecane.

-

Purification: The crude product is purified by vacuum distillation to obtain pure 1-bromopentadecane.

Data Summary: PBr₃ Protocol

| Parameter | Value/Condition | Rationale |

| PBr₃ Stoichiometry | 0.33 - 0.4 equivalents | Each PBr₃ molecule has three bromine atoms that can react. Using a slight excess ensures complete conversion without excessive waste. |

| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and prevents side reactions. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion of primary alcohols. |

| Typical Yield | > 90% | This method is highly efficient for primary alcohols. |

Diagram: PBr₃ Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-bromopentadecane using PBr₃.

Methodology II: The Hydrobromic Acid (HBr) Protocol

Using hydrobromic acid is a more traditional and cost-effective method. For convenience and safety, the HBr is often generated in situ by reacting sodium bromide (NaBr) with concentrated sulfuric acid (H₂SO₄).[12]

Causality & Mechanism

This method relies on a strong acid to protonate the alcohol's hydroxyl group, converting it into a good leaving group (water).[13]

-

Generation of HBr: Concentrated H₂SO₄ protonates NaBr to generate HBr in the reaction mixture.

-

Protonation of Alcohol: The HBr, a strong acid, protonates the hydroxyl group of 1-pentadecanol to form an alkyloxonium ion (R-OH₂⁺).[14]

-

Nucleophilic Attack: A bromide ion (from HBr or NaBr) acts as a nucleophile and attacks the primary carbon in an Sₙ2 fashion, displacing a molecule of water.[13][14]

The primary drawback of this method is the harsh acidic and potentially oxidizing conditions, which can lead to side products like di-n-pentadecyl ether or elimination products, although this is less of a concern for primary alcohols.[14]

Experimental Protocol: Synthesis via in situ HBr

Materials:

-

1-Pentadecanol (1.0 eq)

-

Sodium bromide (NaBr, ~1.2 eq)

-

Concentrated sulfuric acid (H₂SO₄, ~1.2 eq)

-

Water

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride (CaCl₂) or MgSO₄

Procedure:

-

Reaction Setup: A round-bottom flask is charged with sodium bromide and water. The mixture is stirred and cooled in an ice bath.

-

Acid Addition: Concentrated sulfuric acid is added slowly and carefully with continuous stirring and cooling, keeping the temperature low. This generates HBr in situ.

-

Alcohol Addition: 1-Pentadecanol is added to the mixture. The reaction flask is then equipped for distillation.[15]

-

Reaction & Distillation: The mixture is heated to reflux. The 1-bromopentadecane product is immiscible with water and has a lower boiling point than the starting alcohol, allowing it to be co-distilled with water from the reaction mixture.[12][15]

-

Work-up: The collected distillate will separate into two layers. The lower, organic layer containing the crude product is collected.

-

Washing: The crude product is washed with water, then carefully with concentrated H₂SO₄ to remove any unreacted alcohol or ether byproducts, followed by water and saturated sodium bicarbonate solution to neutralize residual acid.[15]

-

Drying & Purification: The washed product is dried with a drying agent like anhydrous CaCl₂ and purified by fractional distillation under reduced pressure.[15]

Data Summary: HBr Protocol

| Parameter | Value/Condition | Rationale |

| Reagent Ratio | Slight excess of NaBr/H₂SO₄ | Ensures complete generation of HBr and drives the reaction to completion. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Product Removal | Distillation from reaction mix | Shifts the equilibrium towards the product and minimizes side reactions.[14] |

| Typical Yield | 70 - 85% | Generally lower than the PBr₃ method due to potential side reactions and equilibrium limitations. |

Diagram: HBr Experimental Workflow

Caption: Step-by-step workflow for 1-bromopentadecane synthesis via in situ HBr.

Methodology III: The Appel Reaction

The Appel reaction provides an exceptionally mild pathway for converting alcohols to alkyl halides, making it ideal for substrates with acid-sensitive functional groups.[16] It typically employs a combination of triphenylphosphine (PPh₃) and a halogen source, such as carbon tetrabromide (CBr₄).[10]

Causality & Mechanism

The reaction proceeds through a phosphonium salt intermediate.

-

Phosphonium Salt Formation: PPh₃ reacts with CBr₄ to form a phosphonium salt intermediate, [Ph₃PBr]⁺Br⁻, and tribromomethanide, CBr₃⁻.

-

Alkoxide Formation: The tribromomethanide anion is a strong enough base to deprotonate the alcohol, forming an alkoxide and bromoform (CHBr₃).

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic phosphorus of the [Ph₃PBr]⁺ cation, forming an alkoxyphosphonium bromide intermediate (R-O-P⁺Ph₃ Br⁻).

-

Sₙ2 Displacement: Finally, the bromide ion attacks the carbon atom in an Sₙ2 reaction, displacing the very stable triphenylphosphine oxide (Ph₃PO) leaving group to yield the final 1-bromopentadecane product.[16]

A significant challenge of this method is the removal of the triphenylphosphine oxide byproduct, which often requires column chromatography.

Experimental Protocol: Synthesis via Appel Reaction

Materials:

-

1-Pentadecanol (1.0 eq)

-

Triphenylphosphine (PPh₃, ~1.2 eq)

-

Carbon tetrabromide (CBr₄, ~1.2 eq)

-

Anhydrous dichloromethane or acetonitrile (solvent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-pentadecanol and triphenylphosphine in the anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of carbon tetrabromide in the same solvent dropwise.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

-

Purification: Purify the crude mixture using flash column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to separate 1-bromopentadecane from the Ph₃PO byproduct.[16]

Data Summary: Appel Reaction Protocol

| Parameter | Value/Condition | Rationale |

| Atmosphere | Inert (Nitrogen/Argon) | PPh₃ can be sensitive to air oxidation, and the intermediates are moisture-sensitive. |

| Temperature | 0 °C to Room Temp. | The reaction is mild and generally does not require heating. |

| Purification | Column Chromatography | Necessary to remove the high-boiling triphenylphosphine oxide byproduct. |

| Typical Yield | > 90% | The reaction is very efficient but the isolated yield depends on chromatographic separation. |

Diagram: Appel Reaction Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-bromopentadecane via the Appel reaction.

Comparative Analysis and Selection

| Feature | PBr₃ Method | HBr Method | Appel Reaction |

| Conditions | Mild | Harsh, strongly acidic | Very mild, neutral |

| Yield | Excellent (>90%) | Good (70-85%) | Excellent (>90%) |

| Byproducts | Phosphorous acids (water-soluble) | Ethers, alkenes (organic) | Ph₃PO (organic, high-boiling) |

| Purification | Distillation | Distillation | Column Chromatography |

| Cost | Moderate | Low | High |

| Scalability | Good | Excellent | Moderate (due to chromatography) |

| Best For... | General-purpose, high-yield synthesis | Large-scale, cost-sensitive synthesis | Acid-sensitive, complex substrates |

Safety and Reagent Handling

Professional laboratory safety practices are paramount when performing these syntheses.

-

Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive and toxic. It reacts violently with water to release toxic and corrosive hydrogen bromide gas.[17] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[17][18]

-

Hydrobromic Acid / Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive. HBr is a toxic and corrosive gas with a sharp, irritating odor.[19] An ice bath should always be used when mixing H₂SO₄ with water or aqueous solutions to control the highly exothermic process. Work must be performed in a well-ventilated fume hood.[20]

-

Appel Reaction Reagents: Carbon tetrabromide is toxic and should be handled with care. Triphenylphosphine is an irritant. Avoid inhalation and skin contact.

Conclusion

The synthesis of 1-bromopentadecane from 1-pentadecanol can be accomplished through several effective methods, each with distinct advantages and operational considerations. The PBr₃ method stands out as a reliable and high-yielding choice for general laboratory synthesis. The in situ HBr method offers a cost-effective and scalable alternative, particularly for industrial applications where the highest purity is not immediately required. The Appel reaction is the premier choice for synthesizing 1-bromopentadecane when the substrate contains delicate, acid-sensitive functional groups, despite the more demanding purification process. The selection of the optimal method requires a careful evaluation of the project's specific goals, including scale, cost, purity requirements, and the chemical nature of the starting material.

References

- Benchchem. (n.d.). Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide (PBr₃).

- Ashenhurst, J. (2015, March 20). PBr3 and SOCl2 For Converting Alcohols To Alkyl Halides: Mechanism. Master Organic Chemistry.

- Ashenhurst, J. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry.

- Chem Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.

- Zaragoza, F. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. YouTube.

- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.

- Chem Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids.

- BYJU'S. (n.d.). HBr Reaction.

- ResearchGate. (2011, September 6). Which is best method to carry out mild and efficient conversion of long-chain alcohols into bromides?

- Chemistry with Caroline. (2022, January 13). Reactions of Alcohols to Give Alkyl Halides (HBr, Lucas Reagent). YouTube.

- Organic Chemistry Portal. (2020). Alkyl bromide synthesis by bromination or substitution.

- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide.

- Kulinski, T., & Jonczyk, A. (1992). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

- Journal For Basic Sciences. (n.d.). Phase Transfer Catalysis: A Green Approach in Organic Synthesis.

- DTIC. (n.d.). United States Air Force Research Laboratory Risk Assessment for Phosphorus Tribromide.

- Amrutkar, R. D., et al. (2018, May 31). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.

- Wikipedia. (n.d.). Phase-transfer catalyst.

- Sigma-Aldrich. (n.d.). 1-Bromopentadecane 97%.

- Dalal, M. (n.d.).

- Fan, X., et al. (2013). A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources. Tetrahedron Letters.

- SLS. (n.d.). 1-Bromopentadecane, 97% | 238333-10g | SIGMA-ALDRICH.

- Clark, J. (n.d.). Replacing the -OH group in alcohols by a halogen. Chemguide.

- TCI Chemicals. (n.d.). 1-Bromopentadecane.

- NileRed. (2016, July 31). Making a Bromoalkane (1-bromopentane). YouTube.

- Wikipedia. (n.d.). 1-Pentadecanol.

- Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.

- TCI Chemicals (Japan). (n.d.). 1-Bromopentadecane.

- Enviro Tech Chemical Services. (n.d.). 24% Hydrogen Bromide Solutions.

- National Center for Biotechnology Information. (n.d.). 1-Bromopentadecane. PubChem Compound Database.

- Benchchem. (n.d.). 1-Pentadecanol: A Comprehensive Technical Guide for Researchers.

- National Center for Biotechnology Information. (n.d.). 1-Pentadecanol. PubChem Compound Database.

- CymitQuimica. (n.d.). CAS 629-72-1: 1-Bromopentadecane.

- Santa Cruz Biotechnology. (n.d.). 15-Bromo-1-pentadecanol.

- Alkali Scientific. (n.d.). 1-Bromopentadecane, 1 X 10 g (238333-10G).

- Cheméo. (n.d.). Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1).

Sources

- 1. 1-Pentadecanol - Wikipedia [en.wikipedia.org]

- 2. 1-Pentadecanol | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 629-72-1: 1-Bromopentadecane | CymitQuimica [cymitquimica.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. alkalisci.com [alkalisci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. nj.gov [nj.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 20. envirotech.com [envirotech.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromopentadecane

This guide provides a comprehensive analysis of the spectroscopic data for 1-bromopentadecane, a long-chain alkyl halide relevant in various fields of chemical research and development. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for researchers, scientists, and drug development professionals.

Introduction

1-Bromopentadecane (C₁₅H₃₁Br) is a linear saturated bromoalkane.[1] Its chemical and physical properties are largely dictated by the long alkyl chain and the terminal bromine atom. Accurate structural elucidation and purity assessment are critical for its application, necessitating a multi-faceted spectroscopic approach. This guide delves into the core spectroscopic techniques used to characterize 1-bromopentadecane, providing both theoretical understanding and practical, field-proven insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-bromopentadecane, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy of 1-Bromopentadecane

The ¹H NMR spectrum of 1-bromopentadecane is characterized by distinct signals corresponding to the protons in different environments along the alkyl chain.

Expected ¹H NMR Data:

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| a (CH₃) | ~0.89 | Triplet | 3H | ~6.8 Hz |

| b (-(CH₂)₁₂-) | ~1.26 | Multiplet (broad) | 24H | - |

| c (-CH₂-CH₂Br) | ~1.40 | Multiplet | 2H | - |

| d (-CH₂Br) | ~1.86 | Multiplet | 2H | - |

| e (-CH₂Br) | ~3.39 - 3.47 | Triplet | 2H | ~6.8 Hz |

Data synthesized from available spectral data.[2]

Interpretation and Causality:

The chemical shifts in the ¹H NMR spectrum are primarily influenced by the electronegativity of the bromine atom.

-